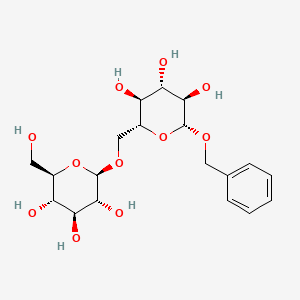
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-2,3-dione, 3-phenylhydrazone typically involves the reaction of piperidine-2,3-dione with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of piperidine-2,3-dione, 3-phenylhydrazone may involve continuous flow reactions and the use of catalysts to enhance the efficiency and yield of the product. The use of microwave irradiation and other advanced techniques can also be employed to optimize the reaction conditions and reduce the production time .
化学反応の分析
Types of Reactions
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogens, acids, or bases as reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
科学的研究の応用
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of piperidine-2,3-dione, 3-phenylhydrazone involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Piperidine-2,6-dione: Another piperidine derivative with similar structural features.
Piperine: A naturally occurring piperidine alkaloid with various biological activities.
Evodiamine: A piperidine alkaloid with anticancer properties.
Matrine: A piperidine alkaloid with antimicrobial and anticancer activities
Uniqueness
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one is unique due to its specific chemical structure and the presence of the phenylhydrazone group. This structural feature may confer distinct biological activities and pharmacological properties compared to other piperidine derivatives .
特性
CAS番号 |
57073-81-1 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC名 |
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one |
InChI |
InChI=1S/C11H13N3O/c15-11-10(7-4-8-12-11)14-13-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H,12,15)/b14-10- |
InChIキー |
YQCAVNMBDOXHCX-UVTDQMKNSA-N |
SMILES |
C1CC(=NNC2=CC=CC=C2)C(=O)NC1 |
異性体SMILES |
C1C/C(=N/NC2=CC=CC=C2)/C(=O)NC1 |
正規SMILES |
C1CC(=NNC2=CC=CC=C2)C(=O)NC1 |
| 57073-81-1 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657458.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B1657460.png)
![N-[(2Z,4E)-4-methyl-1-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B1657461.png)
![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B1657465.png)
![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide](/img/structure/B1657466.png)
![(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1657467.png)
![ethyl 2-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657468.png)
![4-[(E)-(3-Bromo-4-methoxyphenyl)methylideneamino]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B1657469.png)
![3-[methyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanamide](/img/structure/B1657470.png)
![5-amino-3-[(Z)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B1657475.png)


![ethyl 2-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657479.png)
